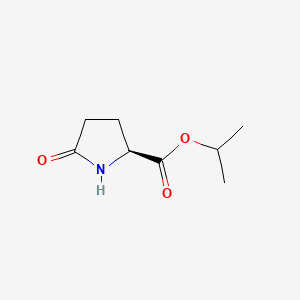
2-(3,5-Dimethoxyphenyl)acetaldehyde
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O3 It is characterized by a benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 5, and an aldehyde group (-CHO) attached to the benzene ring via a two-carbon chain
Synthetic Routes and Reaction Conditions:
Starting from 3,5-Dimethoxybenzaldehyde: One common synthetic route involves the reduction of 3,5-dimethoxybenzaldehyde to the corresponding alcohol, followed by oxidation to form this compound.
From 2-(3,5-Dimethoxyphenyl)acetic Acid: Another method involves the decarboxylation of 2-(3,5-dimethoxyphenyl)acetic acid under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2-(3,5-Dimethoxyphenyl)acetic acid
Reduction: 2-(3,5-Dimethoxyphenyl)ethanol
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-(3,5-Dimethoxyphenyl)acetaldehyde exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
2-(3,5-Dimethoxyphenyl)acetaldehyde is structurally similar to other phenylacetaldehydes and phenylacetic acids. Some similar compounds include:
2-(3,4-Dimethoxyphenyl)acetaldehyde
2-(4-Methoxyphenyl)acetaldehyde
2-(3,5-Dimethoxyphenyl)acetic acid
Uniqueness: The presence of two methoxy groups on the benzene ring at positions 3 and 5 makes this compound unique compared to its analogs, influencing its reactivity and biological activity.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNQFBFKMABGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569085 | |
| Record name | (3,5-Dimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63165-30-0 | |
| Record name | (3,5-Dimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)







![16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone](/img/structure/B1628002.png)




